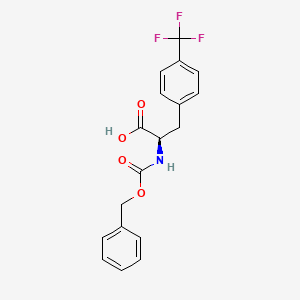

Cbz-4-Trifluoromethyl-D-Phenylalanine

Description

Properties

Molecular Weight |

367.39 |

|---|---|

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in fluorinated amino acids due to their potential as therapeutic agents and radiotracers.

Enzyme Inhibition

Fluorinated phenylalanines, including Cbz-4-TF-D-Phe, have been studied for their role as enzyme inhibitors. The introduction of trifluoromethyl groups can enhance binding affinity to target enzymes, making these compounds valuable in drug design. Research indicates that fluorinated amino acids can stabilize the structure of peptides, thereby improving their efficacy as enzyme inhibitors .

Radiolabeled Tracers

The synthesis of radiofluorinated derivatives of phenylalanine has been explored for their use in Positron Emission Tomography (PET). Cbz-4-TF-D-Phe can be labeled with fluorine-18, allowing for non-invasive imaging of tumors and other pathological conditions. Studies have demonstrated that such radiolabeled compounds exhibit high tumor uptake and low background interference, making them promising candidates for cancer diagnostics .

Synthesis Techniques

The synthesis of Cbz-4-TF-D-Phe typically involves several advanced chemical methodologies:

Negishi Cross-Coupling

One effective method for synthesizing fluorinated phenylalanines is the Negishi cross-coupling reaction, which allows for the introduction of trifluoromethyl groups onto the aromatic ring . This method utilizes organozinc compounds and aryl halides, providing a versatile approach to creating various phenylalanine derivatives.

Photooxidative Cyanation

Recent advancements include a photooxidative cyanation process that offers a protecting group-free synthesis route for racemic fluorinated phenylalanines. This method employs singlet oxygen to facilitate the reaction, resulting in high yields of the desired products .

Biological Studies

Research into the biological effects of Cbz-4-TF-D-Phe has revealed its potential neuroprotective properties. In animal models, compounds derived from fluorinated phenylalanines have shown promise in treating conditions such as chronic cerebral hypoperfusion by improving cerebral blood flow and cognitive functions .

Comparative Analysis of Fluorinated Phenylalanines

The following table summarizes key characteristics and applications of various fluorinated phenylalanines, including Cbz-4-TF-D-Phe:

| Compound | Synthesis Method | Applications | Key Findings |

|---|---|---|---|

| Cbz-4-Trifluoromethyl-D-Phe | Negishi Cross-Coupling | Enzyme inhibitors, PET tracers | Enhanced stability and binding affinity |

| L-4-Fluorophenylalanine | Direct Radiofluorination | Cancer imaging | High tumor uptake with low background noise |

| D-Trifluoromethyl-L-Phe | Photooxidative Cyanation | Neuroprotective studies | Improved cognitive recovery in ischemic models |

Comparison with Similar Compounds

The following analysis compares Cbz-4-Trifluoromethyl-D-Phenylalanine with structurally or functionally related Cbz-protected phenylalanine derivatives, emphasizing electronic, steric, and biochemical properties.

Structural and Electronic Comparisons

| Compound Name | Substituent(s) | Fluorine Count | logP<sup>*</sup> | Solubility (mg/mL)<sup>†</sup> | Metabolic Stability (t½, HLMs)<sup>‡</sup> |

|---|---|---|---|---|---|

| This compound | -CF₃ (para) | 3 | 3.2 | 0.8 | >6 h |

| Cbz-Pentafluoro-D-Phenylalanine | -F (2,3,4,5,6 positions) | 5 | 4.1 | 0.2 | >12 h |

| Cbz-L-homoPhenylalanine | -CH₂- extension (β-carbon) | 0 | 2.8 | 1.5 | ~3 h |

| Cbz-Phe-OH | -OH (para) | 0 | 1.9 | 5.0 | <1 h |

<sup>*</sup>Calculated octanol-water partition coefficient. <sup>†</sup>In aqueous buffer (pH 7.4). <sup>‡</sup>Half-life in human liver microsomes (HLMs).

Key Findings :

- Electron-Withdrawing Effects: The -CF₃ group in this compound moderately increases electron withdrawal compared to non-fluorinated analogs, enhancing resistance to oxidative metabolism . The pentafluoro derivative exhibits extreme electronegativity, reducing solubility but improving metabolic stability.

- Chirality : The D-configuration of this compound confers resistance to proteolytic cleavage, unlike its L-configured analogs (e.g., Cbz-L-homoPhenylalanine) .

Functional Comparisons

- Drug Development : this compound is favored in protease inhibitor design due to its balanced lipophilicity and stability. In contrast, Cbz-Pentafluoro-D-Phenylalanine’s poor solubility limits its utility despite superior metabolic stability .

- Synthetic Utility: The Cbz group in this compound allows mild deprotection (e.g., via hydrogenolysis), unlike ethyl ester derivatives (e.g., Cbz-Piperidine-3-carboxylic acid ethyl ester), which require harsher conditions .

Preparation Methods

Starting Materials and Protection

The synthesis begins with D-phenylalanine or its derivatives, which are first protected at the amino group with the Cbz protecting group. This is commonly achieved by reacting the free amino acid with Cbz-Cl (benzyloxycarbonyl chloride) under basic conditions, yielding the N-Cbz-D-phenylalanine intermediate.

Functional Group Transformations

Following the introduction of the trifluoromethyl group, further transformations may be necessary to convert intermediates into the final Cbz-4-Trifluoromethyl-D-Phenylalanine. These steps can include:

- Conversion of ketone or masked ketone intermediates to the amino acid structure.

- Reduction or oxidation steps to adjust oxidation states.

- Purification via chromatography to isolate the desired stereoisomer.

Scale and Robustness

The synthetic route has been optimized for scalability and robustness, allowing for gram-scale production with good yields and stereochemical fidelity. The use of masked ketone strategies and Negishi cross-coupling has been reported to provide a reliable and versatile approach for synthesizing trifluoromethylated phenylalanine derivatives.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amino protection | Cbz-Cl, base (e.g., NaHCO3), aqueous-organic solvent | Formation of N-Cbz-D-phenylalanine |

| 2 | Aromatic halogenation | Bromination at para position | 4-Bromo-Cbz-D-phenylalanine intermediate |

| 3 | Negishi cross-coupling | Trifluoromethyl zinc reagent, Pd catalyst | Introduction of 4-trifluoromethyl group |

| 4 | Functional group adjustments | Reduction/oxidation as needed | Conversion to target amino acid structure |

| 5 | Purification | Chromatography, recrystallization | Pure this compound |

Supporting Research Findings

The use of masked ketone strategies combined with Negishi cross-coupling has been demonstrated as an effective method for synthesizing trifluoromethyl ketone-functionalized phenylalanine derivatives, which can be further converted into the target amino acids.

These derivatives show good chemical stability and can be incorporated into peptides, indicating the synthetic method's compatibility with peptide chemistry.

The trifluoromethyl substituent imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in medicinal chemistry contexts.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting material | D-Phenylalanine or protected derivatives |

| Amino protection group | Carbobenzyloxy (Cbz) |

| Trifluoromethylation method | Negishi cross-coupling with trifluoromethyl zinc reagent |

| Catalysts used | Palladium-based catalysts |

| Reaction conditions | Typically mild, controlled temperature, inert atmosphere |

| Yield | Moderate to high (varies by step, overall good) |

| Stereochemical integrity | Maintained throughout synthesis |

| Scalability | Demonstrated gram-scale synthesis |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.